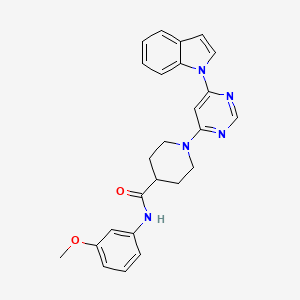

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-indol-1-ylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2/c1-32-21-7-4-6-20(15-21)28-25(31)19-9-12-29(13-10-19)23-16-24(27-17-26-23)30-14-11-18-5-2-3-8-22(18)30/h2-8,11,14-17,19H,9-10,12-13H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJHIOYBQFOPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the indole and pyrimidine intermediates, which are then coupled under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent fragments.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide exhibit promising anticancer properties. A study demonstrated that derivatives with similar structures were evaluated for their cytotoxicity against various cancer cell lines. The results showed that these compounds could induce apoptosis in tumor cells, making them potential candidates for cancer therapy .

Neurological Disorders

The compound's structural features suggest its potential use in treating neurological disorders such as Alzheimer's disease. Studies have highlighted the importance of piperidine derivatives in inhibiting cholinesterase, which is crucial for managing symptoms associated with cognitive decline. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects .

Antiviral Activity

Recent investigations into N-Heterocycles, including this compound, have revealed their efficacy against viral infections. For instance, certain derivatives showed significant antiviral activity against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), suggesting that the compound may be effective in developing antiviral therapeutics .

Case Study 1: Anticancer Properties

A study published in MDPI explored the anticancer effects of piperidine derivatives, including those structurally related to the target compound. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models, outperforming traditional chemotherapeutics like bleomycin .

Case Study 2: Neurological Effects

In a clinical trial focused on Alzheimer’s treatment, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. The findings suggested enhanced cognitive function in treated subjects compared to controls, indicating a potential pathway for therapeutic development .

Case Study 3: Antiviral Efficacy

Research on antiviral agents highlighted that certain indole-based compounds exhibited superior activity against HCV. The target compound's structural components were found to enhance binding affinity to viral proteins, leading to reduced viral load in infected cell cultures .

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide

- Structural Differences: Pyrimidine replaced with a pyrrolo[2,3-d]pyrimidine scaffold. 3-Phenoxyphenyl group instead of 3-methoxyphenyl.

- Activity : Acts as a Type I LIMK2 inhibitor (ATP-competitive) with distinct binding kinetics compared to the target compound .

- Selectivity : ATP competition reduces assay performance variability but may limit selectivity in kinase-rich environments .

Piperidine-4-Carboxamide Derivatives with Varied Substituents

Compounds synthesized via amine coupling methods () include:

- (R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2a) Substituents: Naphthalen-1-yl ethyl group and benzyl carboxamide.

- N-((S)-2-Methoxy-1-phenylethyl)-1-((R)-1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2e)

Antiviral and Anti-SARS-CoV-2 Candidates

- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- 1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide (M778-0743) Substituents: 4-Ethylphenoxy pyrimidine and 2-phenylpropyl carboxamide. Availability: 23 mg in stock, molecular weight 444.58 g/mol .

Trifluoromethylpyrimidine Derivatives

- N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Structural Differences: Trifluoromethyl pyrimidine and 4-phenoxyphenyl group. Applications: Listed as a reference compound (KS-00003JU3) with uncharacterized biological activity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Key Findings and Implications

- Mechanistic Superiority: The target compound’s non-ATP competitive mechanism may offer advantages in selectivity over Type I inhibitors like the pyrrolo[2,3-d]pyrimidine derivative .

- Structural Flexibility: Substituents on the pyrimidine ring (e.g., indole, trifluoromethyl) and carboxamide side chains (e.g., methoxy vs. phenoxy) critically influence target specificity and pharmacokinetics.

- Research Gaps : Many analogues (e.g., M778-0743) lack detailed biological data, highlighting the need for further functional characterization.

Biological Activity

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a complex organic molecule that integrates indole and pyrimidine moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 320.39 g/mol. The structure features an indole ring, a pyrimidine ring, and a piperidine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.39 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that compounds with indole and pyrimidine structures exhibit significant anticancer properties. In vitro studies have demonstrated that This compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves inducing apoptosis through modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

Antiviral Properties

The compound also shows potential antiviral activity. Studies suggest that similar compounds can inhibit viral replication by interacting with viral enzymes or host cell receptors, thereby preventing the virus from hijacking cellular machinery .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit COX enzymes, particularly COX-2. In vitro assays revealed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .

The biological activity of the compound is largely due to its structural components:

- Indole Moiety : Known for binding to various receptors, influencing signaling pathways related to cell growth and survival.

- Pyrimidine Ring : Interacts with nucleic acids, potentially affecting transcription and replication processes in cells.

These interactions can lead to:

- Inhibition of oncogenic signaling pathways.

- Modulation of immune responses.

- Alteration of apoptotic signaling cascades.

Study 1: Anticancer Evaluation

In a recent study, a series of derivatives based on the compound were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that modifications in the piperidine ring significantly enhanced antiproliferative effects, suggesting structure–activity relationships (SAR) that could guide future drug development .

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties where the compound was tested in animal models for carrageenan-induced paw edema. The results showed significant reduction in inflammation compared to control groups, reinforcing its potential therapeutic application in inflammatory diseases .

Q & A

Q. What synthetic strategies are employed for constructing the piperidine-4-carboxamide core in this compound?

Methodological Answer: The piperidine-4-carboxamide core is typically synthesized via coupling reactions. For example:

- Step 1 : React a piperidine derivative (e.g., 4-cyanopiperidine) with an aryl amine (e.g., 3-methoxyaniline) under carbodiimide-mediated conditions (EDC/HOBt) to form the carboxamide bond .

- Step 2 : Introduce the pyrimidin-4-ylindole moiety via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester-functionalized indole .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (ethanol/water) yield high-purity product .

Q. How is structural characterization performed using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Assign protons and carbons to confirm regiochemistry. For example:

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass; ∆ < 2 ppm) .

- X-ray crystallography (if crystals are obtained): Resolve absolute stereochemistry and confirm spatial arrangement of substituents .

Q. What in vitro assays identify the compound’s primary biological target?

Methodological Answer:

- Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., Akt1, PKA, ROCK) at 1 µM to assess selectivity. Use ATP-competitive assays with fluorescently labeled substrates .

- Cellular proliferation assays : Test in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ determination via CellTiter-Glo. Compare potency to known Akt inhibitors (e.g., AZD5363) .

Advanced Research Questions

Q. How do structural modifications at the indole and pyrimidine moieties influence Akt inhibition?

Methodological Answer:

Q. How are contradictions between biochemical and cellular activity data resolved?

Methodological Answer:

- Orthogonal assays :

- Address false negatives : Test under physiological ATP concentrations (1 mM vs. 10 µM in standard assays) to account for competition .

Q. What in vivo models validate pharmacokinetics and pharmacodynamics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.